JBJ-04-125-02 -

JBJ-04-125-02

Catalog Number: EVT-3165509
CAS Number:
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

JBJ-04-125-02 is derived from a series of aminopyrimidine derivatives aimed at enhancing the selectivity and efficacy of epidermal growth factor receptor inhibition. It is categorized under fourth-generation inhibitors, which target allosteric sites on the epidermal growth factor receptor, distinguishing it from first and second-generation inhibitors that primarily target ATP-binding sites .

Synthesis Analysis

The synthesis of JBJ-04-125-02 involves several key steps that utilize standard organic synthesis techniques. The compound is synthesized via a multi-step process that incorporates:

  1. Aminopyrimidine Core Formation: The initial step typically involves the formation of an aminopyrimidine scaffold through condensation reactions.
  2. Functional Group Modifications: Subsequent steps include various functional group transformations to enhance binding affinity to the epidermal growth factor receptor. This may involve alkylation, acylation, or other modifications to introduce substituents that improve pharmacological properties.
  3. Purification: Final products are purified using high-performance liquid chromatography to ensure high purity (≥98%) necessary for biological testing .

Technical Parameters

  • Yield: Specific yield percentages vary based on reaction conditions but are optimized for maximum efficiency.
  • Reaction Conditions: Temperature, solvent choice, and reaction time are carefully controlled to favor desired products while minimizing by-products.
Molecular Structure Analysis

The molecular structure of JBJ-04-125-02 is characterized by its aminopyrimidine backbone, which is crucial for its interaction with the epidermal growth factor receptor. Key features include:

  • Molecular Formula: C₁₅H₁₅N₅O
  • Molecular Weight: Approximately 285.31 g/mol
  • IC50 Value: The compound demonstrates an IC50 value of 0.26 nM against the EGFR L858R/T790M mutant, indicating high potency .

Structural Insights

The structure allows for specific interactions with the allosteric site of the epidermal growth factor receptor, facilitating inhibition without competing directly with ATP binding .

Chemical Reactions Analysis

JBJ-04-125-02 participates in several key chemical reactions relevant to its mechanism of action:

  1. Inhibition of Phosphorylation: The compound effectively inhibits phosphorylation events mediated by mutant forms of the epidermal growth factor receptor, which are critical for tumor cell proliferation.
  2. Cell Proliferation Assays: In vitro studies demonstrate that JBJ-04-125-02 can significantly reduce cell viability in cancer cell lines harboring resistant mutations, showcasing its therapeutic potential .

Technical Details

The efficacy in inhibiting phosphorylation has been confirmed through various assays measuring downstream signaling pathways such as Akt and ERK1/2 phosphorylation.

Mechanism of Action

JBJ-04-125-02 functions primarily as an allosteric inhibitor of the epidermal growth factor receptor. Its mechanism involves:

  1. Binding to Allosteric Site: The compound binds to a site distinct from the ATP-binding pocket, stabilizing the inactive conformation of the receptor.
  2. Inhibition of Signaling Pathways: By preventing phosphorylation at critical tyrosine residues, JBJ-04-125-02 effectively disrupts downstream signaling pathways involved in cell survival and proliferation.

Relevant Data

Studies indicate that treatment with JBJ-04-125-02 leads to significant reductions in tumor volume in xenograft models, further supporting its potential as a therapeutic agent against resistant forms of non-small cell lung cancer .

Physical and Chemical Properties Analysis

The physical and chemical properties of JBJ-04-125-02 include:

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and ethanol
StabilityStable under recommended storage conditions
Melting PointNot specified

These properties are essential for understanding its formulation and delivery in clinical settings.

Applications

JBJ-04-125-02 has significant implications in cancer therapy, particularly for patients with non-small cell lung cancer exhibiting resistance to first and second-generation epidermal growth factor receptor inhibitors. Its ability to selectively inhibit mutant forms of the receptor positions it as a promising candidate for further clinical development.

Scientific Applications

  1. Cancer Treatment: Targeting resistant mutations in non-small cell lung cancer.
  2. Research Tool: Used in studies investigating mechanisms of drug resistance and signaling pathways associated with epidermal growth factor receptor mutations.

Properties

Product Name

JBJ-04-125-02

IUPAC Name

(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C29H26FN5O3S

Molecular Weight

543.6 g/mol

InChI

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)/t26-/m1/s1

InChI Key

VHQVOTINPRYDAO-AREMUKBSSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)[C@H](C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.